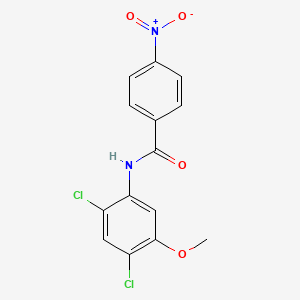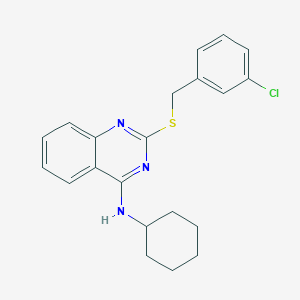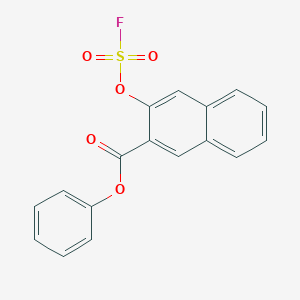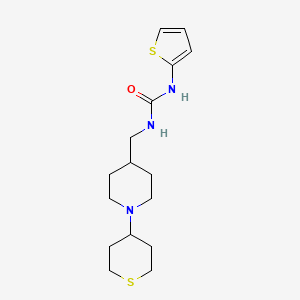![molecular formula C7H11NO2 B2455875 4-Oxa-1-azabicyclo[3.3.1]nonan-6-one CAS No. 107904-15-4](/img/structure/B2455875.png)
4-Oxa-1-azabicyclo[3.3.1]nonan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Oxa-1-azabicyclo[3.3.1]nonan-6-one” is a chemical compound . It is a type of bicyclo nonane derivative .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in the field of organic chemistry . Various synthetic routes have been explored, including radical-based strategies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .Molecular Structure Analysis
The molecular structure of this compound contains a total of 25 bonds, including 11 non-H bonds, 2 six-membered rings, 1 eight-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and diverse. For instance, a series of differently substituted 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes have been synthesized .Applications De Recherche Scientifique
OBN has been studied for its potential use as a chiral building block in the synthesis of natural products and pharmaceuticals. It has also been investigated for its ability to act as a ligand for metal-catalyzed reactions. Additionally, OBN has been shown to exhibit antibacterial, antifungal, and antiviral properties.
Mécanisme D'action
The mechanism of action of OBN is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. OBN has been shown to bind to the enzyme MurB, which is involved in the biosynthesis of peptidoglycan, a component of bacterial cell walls. By inhibiting MurB, OBN disrupts the formation of peptidoglycan and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects
OBN has been found to have low toxicity and does not appear to have any significant effects on mammalian cells. However, it has been shown to have antimicrobial activity against a variety of bacteria, including both gram-positive and gram-negative strains. OBN has also been shown to exhibit antifungal and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using OBN in lab experiments is its unique structure, which makes it a useful building block for the synthesis of natural products and pharmaceuticals. Additionally, OBN has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents.
One limitation of using OBN in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the synthesis of OBN can be challenging, requiring specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on OBN. One area of interest is the development of new antimicrobial agents based on the structure of OBN. Additionally, there is potential for the use of OBN as a chiral building block in the synthesis of natural products and pharmaceuticals. Further research is also needed to fully understand the mechanism of action of OBN and its potential applications in various scientific fields.
Méthodes De Synthèse
OBN can be synthesized through a variety of methods, including the Pictet-Spengler reaction, the Ugi reaction, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Ugi reaction involves the reaction of an isocyanide with an aldehyde or ketone, followed by the addition of an amine and an acid catalyst. The Mannich reaction involves the condensation of an aldehyde or ketone with a primary amine and a secondary amine in the presence of an acid catalyst.
Propriétés
IUPAC Name |
4-oxa-1-azabicyclo[3.3.1]nonan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-1-2-8-3-4-10-7(6)5-8/h7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWDJAQXVZKSOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOC(C2)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107904-15-4 |
Source


|
| Record name | 4-oxa-1-azabicyclo[3.3.1]nonan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2455793.png)
![N-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2455795.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2455797.png)
![2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione](/img/structure/B2455798.png)

![2-(4-fluorophenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2455802.png)
![5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2455803.png)




![Tert-butyl 4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2455812.png)
![3-Methylsulfonyl-8-oxa-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B2455813.png)